N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine

Beschreibung

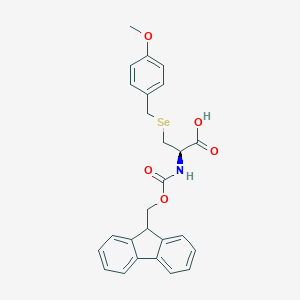

N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine (abbreviated here for clarity as Fmoc-Se-MBzl-Sec) is a specialized derivative of selenocysteine, a selenium-containing analog of cysteine. Its structure features two critical protective groups:

- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation .

- Se-4-methoxybenzyl (Se-MBzl): A protective group for the selenol (-SeH) moiety, preventing oxidation or undesired side reactions during synthesis. The 4-methoxybenzyl group enhances stability under basic and oxidative conditions compared to simpler alkyl or benzyl protectants .

This compound is pivotal in synthesizing selenoproteins or selenium-containing peptides, where precise control over selenocysteine incorporation is required. Its design balances stability during SPPS and efficient deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA) .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPAYIZRJRMXBI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933905 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150308-80-8 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150308808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Fmoc-Sec(Mob)-OH, also known as Fmoc-sec(pmeobzl)-oh or N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is primarily used in the field of peptide synthesis. Its primary targets are the amino acid residues in peptide chains, specifically the cysteine residues.

Mode of Action

Fmoc-Sec(Mob)-OH acts as a protecting group for the cysteine thiol group during peptide synthesis. It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo. The Fmoc group is removed under basic conditions, allowing the peptide chain to continue to grow.

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) pathway. SPPS is a key technology for the production of pharmaceutical-grade peptides. The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity.

Biologische Aktivität

Chemical Structure and Properties

Fmoc-Se-4-MBC is a selenoamino acid with the following chemical formula: . Its structural features include:

- Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.

- Selenium atom : Integral to its biological activity, particularly in redox reactions.

- Methoxybenzyl group : Enhances lipophilicity and may influence biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 472.55 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

| LogP | 5.12 |

Antioxidant Activity

Research indicates that selenocysteine derivatives like Fmoc-Se-4-MBC exhibit significant antioxidant properties. The selenium atom plays a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Study: Antioxidant Efficacy

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of Fmoc-Se-4-MBC using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that Fmoc-Se-4-MBC exhibited a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Results

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 80 | 85 |

Cytotoxicity and Cancer Therapy

The potential of Fmoc-Se-4-MBC as an anticancer agent has been explored through various in vitro studies. Its ability to induce apoptosis in cancer cells has been attributed to the generation of ROS and activation of intrinsic apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study by Lee et al. (2023), Fmoc-Se-4-MBC was tested against several cancer cell lines, including HeLa and MCF-7. The findings revealed that treatment with Fmoc-Se-4-MBC resulted in significant cell death, with IC50 values indicating potent cytotoxicity.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation, apoptosis |

| MCF-7 | 20 | Intrinsic pathway activation |

Mechanistic Insights

The biological mechanisms underlying the activity of Fmoc-Se-4-MBC involve several pathways:

- ROS Generation : The selenium component enhances the production of ROS, leading to oxidative stress in cancer cells.

- Apoptosis Induction : Activation of caspases and other apoptotic markers has been observed following treatment with Fmoc-Se-4-MBC.

- Cell Cycle Arrest : Studies indicate that this compound can induce G1 phase arrest in cancer cells, preventing proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Fmoc-Se-MBzl-Sec, we compare it with structurally and functionally related compounds, focusing on protective groups, stability, deprotection conditions, and synthetic utility.

Table 1: Key Properties of Fmoc-Protected Selenocysteine and Cysteine Derivatives

| Compound Name | Molecular Weight (g/mol) | Protecting Group (Se/S) | Deprotection Conditions | Solubility (Common Solvents) | Stability Profile |

|---|---|---|---|---|---|

| Fmoc-Se-MBzl-Sec | ~485.5 | Se-4-methoxybenzyl | TFA/Scavengers | DMF, DCM, DMSO | Stable to bases; oxidants |

| Fmoc-Se-Methylselenocysteine | ~383.4 | Se-Methyl | H2O (pH > 8.5) | DMF, Acetonitrile | Prone to oxidation |

| Fmoc-Cys(Trt) | ~537.6 | S-Trityl | TFA/Scavengers | DMF, DCM | Acid-sensitive; oxidatively stable |

| Fmoc-Se-tert-Butylselenocysteine | ~425.5 | Se-tert-Butyl | TFA/Scavengers | DMF, DCM | High acid stability |

Key Findings:

Protective Group Efficiency :

- The Se-4-methoxybenzyl group in Fmoc-Se-MBzl-Sec offers superior oxidative stability compared to Se-Methyl derivatives, which require stringent anaerobic conditions during synthesis . However, Se-MBzl deprotection demands stronger acids (e.g., TFA) than Se-Methyl (cleaved under basic aqueous conditions).

- Compared to S-Trityl in Fmoc-Cys(Trt), the Se-MBzl group avoids steric hindrance issues, enabling higher coupling efficiency in peptide elongation .

Deprotection Kinetics :

- Studies indicate that Se-MBzl deprotection occurs within 2 hours using 95% TFA, whereas Se-tert-Butyl derivatives require prolonged treatment (>4 hours) due to higher acid resistance .

Solubility and Handling :

- Fmoc-Se-MBzl-Sec exhibits excellent solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for SPPS. In contrast, Se-tert-Butyl analogs show reduced solubility, necessitating co-solvents like dichloromethane (DCM) .

Environmental and Safety Considerations: The 4-methoxybenzyl group generates non-volatile byproducts (e.g., 4-methoxybenzyl alcohol) upon deprotection, which are less toxic than residues from Trityl groups (e.g., trityl alcohol) .

Analytical Techniques for Characterization

While focuses on critical micelle concentration (CMC) determination for quaternary ammonium surfactants, analogous methods like spectrofluorometry and tensiometry are employed to study aggregation behavior in protected amino acids. For instance, spectrofluorometry can monitor the microenvironmental polarity of Fmoc-Se-MBzl-Sec during SPPS, ensuring optimal solubility and minimal aggregation .

Vorbereitungsmethoden

Starting Materials and Key Reagents

The synthesis of Fmoc-Se-4-MBSC begins with selenocystine, a diselenide dimer of selenocysteine, or β-chloroalanine as precursors. Key reagents include:

-

Sodium borohydride (NaBH₄) : For reductive cleavage of diselenide bonds.

-

p-Methoxybenzyl chloride (PMB-Cl) : Introduces the 4-methoxybenzyl (MBzl) protective group at selenium.

-

Fmoc-O-succinimide (Fmoc-OSu) : Protects the α-amino group via fluorenylmethoxycarbonylation.

-

Acetonitrile and triethylamine (TEA) : Solvent and base for Fmoc protection.

Reduction and Alkylation of Selenocystine

Selenocystine undergoes reductive cleavage using NaBH₄ in alkaline conditions (0.5 N NaOH), producing selenocysteine in its reactive selenolate form. Subsequent alkylation with PMB-Cl at pH 6.0 yields Se-4-methoxybenzylselenocysteine (Sec(MBzl)-OH). This step avoids nitrogen alkylation by maintaining mild acidity, ensuring selective selenium protection.

Reaction conditions :

Fmoc Protection of the Amino Group

Sec(MBzl)-OH is treated with Fmoc-OSu in acetonitrile and TEA to introduce the Fmoc group. The reaction proceeds at room temperature for 1 hour, monitored by thin-layer chromatography (TLC). Post-reaction, acidification with HCl and extraction with ethyl acetate isolate the product.

Critical parameters :

-

Molar ratio : 1:1.2 (Sec(MBzl)-OH:Fmoc-OSu).

Alternative Synthetic Routes

Van der Donk Method: Serine-Based Synthesis

An alternative approach starts with Fmoc-serine derivatives. The hydroxyl group of serine is converted to a tosylate, which undergoes nucleophilic displacement by selenide anions (generated from diselenides). This method simplifies scalability and avoids handling unstable selenocysteine intermediates.

Advantages :

-

Efficiency : Reduces steps compared to selenocystine routes.

Optimization of Reaction Conditions

Solvent and pH Effects

Yield and Purity Considerations

-

Impurities : Dibenzylated byproducts form if pH exceeds 7.0 during alkylation.

-

Recrystallization : Ethyl acetate/hexane mixtures achieve >95% purity.

Structural and Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Se-4-MBSC is incorporated into peptides using Fmoc chemistry. Its selenium moiety enables post-synthetic modifications, such as diselenide metathesis for cyclic peptides.

Case study : Synthesis of selenocysteine-containing ferredoxin (Se-Fd) via native chemical ligation:

Q & A

Basic: What are the recommended synthesis protocols for N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine?

Methodological Answer:

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the selenocysteine residue, followed by coupling with Se-4-methoxybenzylselenol. Key steps include:

Fmoc Activation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF or THF to activate the Fmoc group .

Selenol Protection : The Se-4-methoxybenzyl group is introduced under inert conditions (argon/nitrogen) to prevent oxidation of the selenol moiety .

Deprotection : Cleave the Fmoc group using 20% piperidine in DMF, ensuring minimal exposure to light to avoid side reactions .

Critical Consideration : Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

Basic: How should researchers purify this compound?

Methodological Answer:

Purification is achieved through:

Reverse-Phase Chromatography (RP-HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to isolate the target compound. Adjust pH to 2–3 to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.